3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine
Description
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H8FN3/c1-6-7(10)2-3-8(13-6)9-11-4-5-12-9/h2-5H,1H3,(H,11,12) |
InChI Key |
POUGFEKGDNKGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=NC=CN2)F |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Pyridine Derivatives
One common method involves starting from commercially available 2-fluoro-6-methylpyridine. The process typically includes the following steps:
Formation of the Imidazole Ring : The reaction of 2-fluoro-6-methylpyridine with imidazole derivatives can be catalyzed by bases such as sodium hydride or potassium carbonate.
Fluorination : The introduction of the fluorine atom at the 3-position can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.
Multi-Step Synthesis
A more complex route involves multi-step synthesis, which may include:
Preparation of Intermediate Compounds : Starting from 2-amino pyridine derivatives, one can generate imidazo[1,2-a]pyridine intermediates through condensation reactions.
Reduction and Functionalization : Intermediates can be reduced using sodium borohydride or similar reducing agents, followed by functionalization to introduce the desired substituents.
Final Fluorination : The final step typically involves fluorination of the resultant compound to yield 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.
Example Reaction Scheme
Here is a summarized reaction scheme for one of the synthetic routes:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Condensation of 2-fluoro-6-methylpyridine with imidazole | Base-catalyzed (NaH, K2CO3) |
| 2 | Reduction of intermediate | NaBH4 in MeOH |
| 3 | Fluorination | NFSI, NaH |
Recent studies have reported various yields for syntheses involving related compounds, which can provide insights into the expected efficiency of synthesizing this compound.
Yield Data
The following table summarizes yields observed in related syntheses:
| Compound | Method Used | Yield (%) |
|---|---|---|
| Imidazo[1,2-a]pyridine derivative | Cu-catalyzed reaction | 62% |
| Fluorinated analogs | NFSI fluorination | 48–87% |
These yields indicate that while some methods provide satisfactory results, optimization may be necessary to enhance efficiency further.
The preparation of this compound encompasses various approaches ranging from direct synthesis to multi-step processes involving imidazole and pyridine derivatives. Each method presents unique advantages and challenges regarding yield and complexity. Continued research in this area is essential for improving synthetic strategies and enhancing the applicability of this compound in pharmaceutical chemistry.
Future research should focus on:
Developing greener synthesis methods that reduce waste and improve safety.
Exploring alternative fluorination techniques that may offer higher selectivity and yields.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine has been identified as a promising candidate for the development of pharmaceuticals targeting serotonergic dysfunctions. Compounds similar to this have shown strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various psychiatric conditions such as anxiety, depression, and obsessive-compulsive disorders. The selectivity of these compounds for the 5-HT1A receptor over dopaminergic receptors suggests a potential for fewer side effects compared to existing treatments like Buspirone and 8-OH-DPAT .
Case Study: Serotonergic Dysfunction Treatment
In preclinical studies, compounds with structures similar to this compound demonstrated significant agonist activity at the 5-HT1A receptor. This activity was evaluated through behavioral assays in animal models, indicating potential effectiveness in treating anxiety and depression .
Antimicrobial Activity
Research has indicated that derivatives of imidazole and pyridine compounds exhibit broad-spectrum antibacterial activities. The compound may serve as a scaffold for the synthesis of new antibacterial agents targeting resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Recent studies have synthesized various imidazopyridine derivatives that showed significant bactericidal activity against common pathogens .
Case Study: Antibacterial Efficacy
In one study, a series of synthesized imidazopyridine derivatives were tested against multiple strains of bacteria, revealing promising results with Minimum Inhibitory Concentrations (MICs) significantly lower than established antibiotics . This suggests that this compound could be further explored for its antibacterial properties.
Cancer Research
The compound's structural characteristics make it a candidate for developing imaging agents in oncology. For instance, related compounds have been utilized in Positron Emission Tomography (PET) imaging to characterize tumor hypoxia, which is crucial for planning cancer treatments .
Case Study: Imaging Hypoxic Tumors
A related derivative was evaluated in clinical trials for its ability to visualize hypoxic tumors using PET imaging techniques. The findings suggest that compounds like this compound could play a role in improving diagnostic accuracy and treatment planning in oncology .
Antimalarial Applications
Emerging research has highlighted the potential of imidazole derivatives in the treatment of malaria. Compounds structurally related to this compound have been studied for their efficacy against Plasmodium species, the causative agents of malaria. These studies focus on developing new antimalarial agents that can overcome resistance issues faced by current treatments .
Case Study: New Antimalarial Agents
Research demonstrated that certain imidazole-pyridine derivatives exhibited potent antimalarial activity against resistant strains of Plasmodium falciparum. The mechanism of action appears to involve interference with critical biological pathways within the parasite, offering a new avenue for treatment development .
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorine atom enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylpyridine: Lacks the imidazole ring, making it less versatile in biological applications.
6-(1H-imidazol-2-yl)-2-methylpyridine: Does not contain the fluorine atom, which may affect its lipophilicity and metabolic stability.
2-Methyl-3-fluoropyridine: Similar structure but without the imidazole ring, limiting its coordination chemistry.
Uniqueness
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is unique due to the presence of both the fluorine atom and the imidazole ring
Biological Activity
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a heterocyclic compound characterized by a pyridine ring substituted with a fluorine atom and an imidazole moiety. Its molecular formula is C${10}$H${9}$FN$_{2}$. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The unique structure of this compound allows it to interact with various biological targets. The presence of both nitrogen-containing rings contributes to its chemical properties, enhancing its ability to modulate biological pathways.
Anti-Cancer Potential
Research indicates that this compound exhibits notable anti-cancer activity. Studies have shown that it can inhibit pathways critical for tumor growth, making it a subject of ongoing investigation in cancer research. For instance, the compound has been linked to the inhibition of Rab geranylgeranylation, which is crucial for cancer cell proliferation. In vitro studies using the HeLa cell line demonstrated that several derivatives exhibited significant cytotoxicity, with IC$_{50}$ values ranging from 25 to 150 μM for the most active compounds .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | IC$_{50}$ (μM) | Activity Description |
|---|---|---|
| 1a | < 150 | Highly cytotoxic |
| 1b | 25 | Moderate activity |
| 1c | 100 | Moderate activity |
| 1d | > 735 | Negligible activity |
Antibacterial Activity
In addition to its anti-cancer properties, this compound has also been evaluated for antibacterial activity. Recent studies have synthesized various imidazole derivatives containing the 6-methylpyridine moiety, with some derivatives showing moderate to strong antibacterial effects against common pathogens. For example, certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL, indicating significant antibacterial potential without cytotoxic effects on HepG2 cells .
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors involved in signal transduction pathways. The imidazole component may facilitate binding to these targets, enhancing the compound's efficacy in modulating biological responses.
Interaction Studies
Studies employing techniques such as molecular docking and binding affinity assays have explored the interactions between this compound and various biological targets. These investigations reveal that the compound can effectively bind to enzymes involved in cancer progression and bacterial resistance mechanisms.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : A study focused on the effects of this compound on HeLa cells demonstrated a clear dose-dependent relationship between concentration and cytotoxicity, supporting its potential as an anti-cancer agent.
- Antibacterial Evaluation : Another study synthesized a series of imidazole derivatives and tested their antibacterial efficacy against multiple strains of bacteria, confirming that modifications in the structure can lead to enhanced activity.
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, and how can reaction conditions be optimized to minimize by-products?
Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine core. Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (60–80°C) . The imidazole moiety is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions . To minimize by-products, monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 1.2 equivalents of fluorinating agent to avoid over-fluorination). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical .
Q. How can X-ray crystallography and NMR spectroscopy be employed to resolve the structural ambiguities of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Grow crystals via slow evaporation of a saturated solution in DMSO/water (1:1) . For NMR, use ¹H, ¹³C, and ¹⁹F spectra to confirm connectivity. Assign imidazole protons (δ 7.2–7.8 ppm) and fluorine substituents (¹⁹F NMR: δ -110 to -120 ppm) . Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for methylpyridine protons (δ 2.5–3.0 ppm) .
Q. What are the key reactivity patterns of the imidazole-pyridine hybrid system under acidic or basic conditions?
Methodological Answer: The imidazole ring is prone to protonation under acidic conditions (pH < 4), altering electron density and reactivity. Under basic conditions (pH > 9), the pyridine nitrogen may deprotonate, enhancing nucleophilicity. Test reactivity via pH-dependent UV-Vis spectroscopy (200–400 nm) . For example, fluorinated pyridines often undergo nucleophilic aromatic substitution at the 2- and 4-positions, while the imidazole can participate in coordination chemistry or hydrogen bonding .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict electronic properties and guide experimental design for this compound?
Methodological Answer: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps . These predict sites for electrophilic/nucleophilic attack and charge distribution. Validate computational results with experimental data (e.g., cyclic voltammetry for redox potentials) . For example, DFT can explain discrepancies in observed vs. predicted pKa values by modeling solvation effects .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for fluorinated imidazole-pyridine derivatives?
Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets. Re-run DFT calculations with explicit solvent models (e.g., PCM for water) . If experimental NMR chemical shifts conflict with computed values, check for dynamic effects (e.g., tautomerism) via variable-temperature NMR . For crystallographic disagreements (e.g., bond lengths), refine the model using Hirshfeld surface analysis to account for intermolecular interactions .
Q. How can this compound serve as a ligand in coordination chemistry, and what spectroscopic techniques validate its metal-binding behavior?
Methodological Answer: The imidazole nitrogen and pyridine ring can coordinate to transition metals (e.g., Cu(I), Zn(II)). Synthesize complexes via refluxing with metal salts (e.g., CuI in acetonitrile) . Characterize using IR (shift in ν(N-H) from ~3400 cm⁻¹ to 3200 cm⁻¹ upon coordination) and EPR for paramagnetic metals. SCXRD of the Cu(I) complex in confirms a triclinic lattice with µ-iodido bridges, validated by bond valence sum (BVS) analysis .
Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity, particularly as a kinase or protease inhibitor?
Methodological Answer: Use enzyme-linked immunosorbent assays (ELISA) to test inhibition of Factor XIa (see ’s patent for analogous compounds) . For kinase inhibition (e.g., ALK5), employ fluorescence polarization assays with ATP-competitive probes . Prioritize ADMET profiling: measure solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay on HEK293 cells) .
Q. How can researchers address challenges in isolating stereoisomers or regioisomers during synthesis?
Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase resolves enantiomers . For regioisomers, leverage differences in polarity: the 2-methyl group reduces pyridine basicity, enabling separation via pH-selective extraction (e.g., pH 5 buffer for protonated vs. neutral species) . Confirm purity via high-resolution mass spectrometry (HRMS) and ¹⁹F NMR (distinct shifts for fluorine at C-3 vs. C-4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
